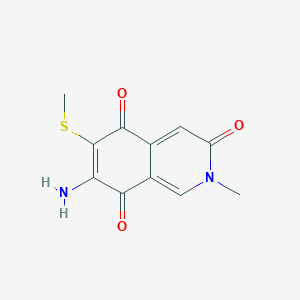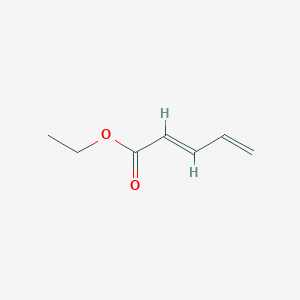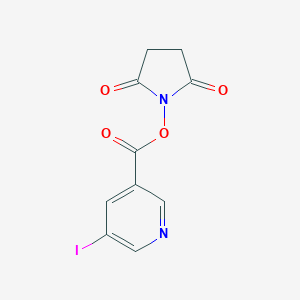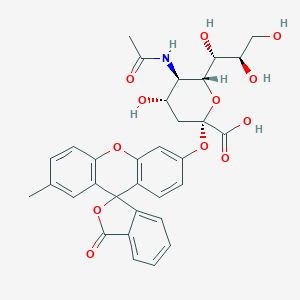
Maggnx
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maggnx is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. Maggnx is a synthesis product of magnesium oxide and graphene oxide, which has been shown to possess remarkable properties such as high surface area, good electrical conductivity, and high thermal stability. In
Wirkmechanismus
The mechanism of action of Maggnx is not fully understood, but it is believed to be related to its unique properties such as high surface area and good electrical conductivity. Maggnx has been shown to interact with biological systems, including bacterial cells and plant roots, leading to alterations in their metabolic processes. In addition, Maggnx has been shown to adsorb heavy metals and organic pollutants, leading to their removal from the environment.
Biochemische Und Physiologische Effekte
Maggnx has been shown to have several biochemical and physiological effects in various organisms. In bacteria, Maggnx has been shown to inhibit growth and disrupt cell membrane integrity. In plants, Maggnx has been shown to enhance nutrient uptake and improve photosynthesis. In animals, Maggnx has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Maggnx has several advantages for lab experiments, including its high surface area, good electrical conductivity, and biocompatibility. However, Maggnx is relatively expensive to produce, and its properties may vary depending on the synthesis method used. In addition, Maggnx may interact with other compounds in the experimental system, leading to potential confounding effects.
Zukünftige Richtungen
There are several future directions for the research on Maggnx. One potential direction is the development of new drug delivery systems using Maggnx as a carrier. Another direction is the investigation of Maggnx for its potential use in cancer therapy. In addition, the use of Maggnx in environmental applications such as wastewater treatment and heavy metal removal is an area of ongoing research. Finally, the optimization of the synthesis method of Maggnx to improve its properties and reduce its cost is an important direction for future research.
Conclusion:
Maggnx is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of Maggnx involves the combination of magnesium oxide and graphene oxide through a chemical reaction process. Maggnx has been extensively studied for its potential applications in medicine, agriculture, and environmental science. The mechanism of action of Maggnx is not fully understood, but it is believed to be related to its unique properties such as high surface area and good electrical conductivity. Maggnx has several advantages for lab experiments, including its high surface area, good electrical conductivity, and biocompatibility. However, Maggnx is relatively expensive to produce, and its properties may vary depending on the synthesis method used. There are several future directions for the research on Maggnx, including the development of new drug delivery systems, investigation for its potential use in cancer therapy, and optimization of the synthesis method to improve its properties and reduce its cost.
Synthesemethoden
The synthesis of Maggnx involves the combination of magnesium oxide and graphene oxide through a chemical reaction process. The first step involves the preparation of graphene oxide by the oxidation of graphite using strong oxidizing agents such as potassium permanganate or sodium nitrate. The graphene oxide is then mixed with magnesium oxide in a solvent such as water or ethanol, and the resulting mixture is subjected to ultrasonication to ensure uniform dispersion of the two components. The mixture is then heated under controlled conditions to promote the chemical reaction between magnesium oxide and graphene oxide, resulting in the formation of Maggnx.
Wissenschaftliche Forschungsanwendungen
Maggnx has been extensively studied for its potential applications in various fields of science. In medicine, Maggnx has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Maggnx has also been investigated for its potential use in drug delivery systems due to its high surface area and good biocompatibility. In agriculture, Maggnx has been shown to enhance plant growth and improve soil fertility. In environmental science, Maggnx has been studied for its potential use in wastewater treatment and heavy metal removal.
Eigenschaften
CAS-Nummer |
128683-43-2 |
|---|---|
Produktname |
Maggnx |
Molekularformel |
C32H31NO12 |
Molekulargewicht |
621.6 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(7'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C32H31NO12/c1-15-7-10-24-21(11-15)32(19-6-4-3-5-18(19)29(39)45-32)20-9-8-17(12-25(20)42-24)43-31(30(40)41)13-22(36)26(33-16(2)35)28(44-31)27(38)23(37)14-34/h3-12,22-23,26-28,34,36-38H,13-14H2,1-2H3,(H,33,35)(H,40,41)/t22-,23+,26+,27+,28+,31+,32?/m0/s1 |
InChI-Schlüssel |
OICAWTHTZIDKHH-YHYXIJJBSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O |
Synonyme |
2-methyl-6-(5-acetamido-3,5-dideoxy-alpha-glycero-galacto-nonulopyranosylonic acid)xanthene-9-spiro-1'-isobenzofuran-3'-one MAGGNX |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)
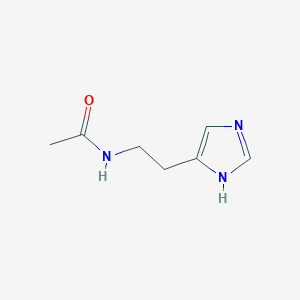
![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)
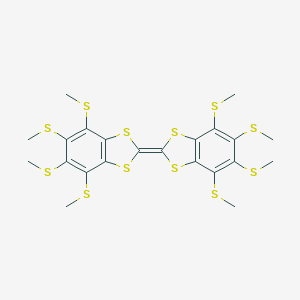
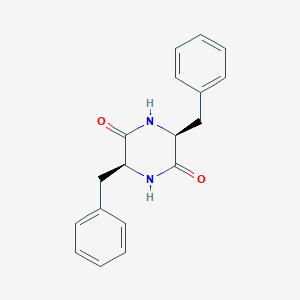
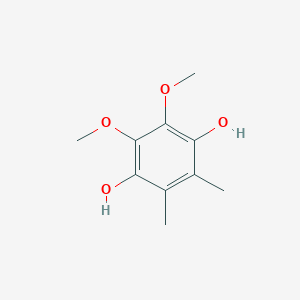
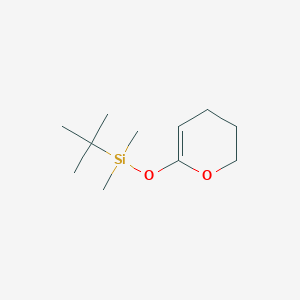
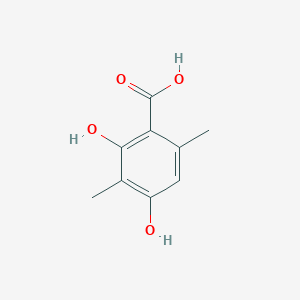
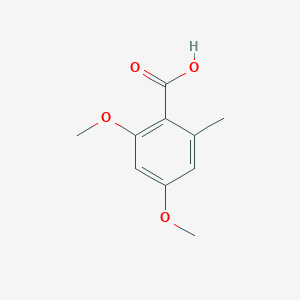
![N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B153784.png)
